molecular formula C20H22N2O4 B4926952 methyl 4-[3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate

methyl 4-[3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate

Cat. No.: B4926952
M. Wt: 354.4 g/mol
InChI Key: BPMLMTQLZUEWHO-UHFFFAOYSA-N
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Description

Methyl 4-[3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate is a complex organic compound that features a benzodiazole moiety Benzodiazoles are known for their diverse biological activities and are often found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 3-chloro-2-hydroxypropyl benzoate in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-[3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate: can be compared with other benzodiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzodiazole core with a hydroxypropoxybenzoate moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-8-18-19(9-14(13)2)22(12-21-18)10-16(23)11-26-17-6-4-15(5-7-17)20(24)25-3/h4-9,12,16,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMLMTQLZUEWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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